molecular formula C25H14Br4 B13923832 2,2,7,7-Tetrabromo-9,9-spirobifluorene

2,2,7,7-Tetrabromo-9,9-spirobifluorene

Cat. No.: B13923832
M. Wt: 634.0 g/mol
InChI Key: IIONJHZOGUNXON-UHFFFAOYSA-N
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Description

2,2,7,7-Tetrabromo-9,9-spirobifluorene is a derivative of spirobifluorene, a compound known for its unique structural properties. This compound is characterized by the presence of four bromine atoms attached to the spirobifluorene core, which significantly influences its chemical behavior and applications. It is primarily used as a blue-emitting material in electroluminescent devices due to its high photoluminescence efficiency and good chemical stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,7,7-Tetrabromo-9,9-spirobifluorene can be synthesized through the bromination of 9,9-spirobifluorene. The process involves using bromine as the oxidizing agent and iron (III) chloride as the catalyst. This reaction typically yields the desired compound in quantitative amounts . Another method involves the reaction of 2-bromobiphenyl Grignard reagent with 9-fluorenone to produce 9-(2-biphenyl)-9-fluorenol, which is then cyclized to form 9,9-spirobifluorene. This intermediate is subsequently brominated using sodium bromide and hydrogen peroxide in 1,2-dichloroethane to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of bromine and iron (III) chloride in a controlled environment ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,2,7,7-Tetrabromo-9,9-spirobifluorene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups, allowing for further modification of the compound.

    Oxidation and Reduction:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups.

Mechanism of Action

The mechanism by which 2,2,7,7-tetrabromo-9,9-spirobifluorene exerts its effects is primarily related to its structural properties. The spirobifluorene linkage in the molecule helps decrease crystallization tendency and increases color stability by preventing the formation of aggregates or excimers . This results in high photoluminescence efficiency and good chemical stability, making it an effective material for use in electroluminescent devices.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,7,7-Tetrabromo-9,9-spirobifluorene is unique due to its high glass-transition temperature, excellent thermal stability, and solubility in common organic solvents. These properties make it suitable for use in multi-layer devices fabricated by thermal cross-linking of cast films .

Properties

Molecular Formula

C25H14Br4

Molecular Weight

634.0 g/mol

IUPAC Name

2',2',7',7'-tetrabromo-9,9'-spirobi[fluorene]

InChI

InChI=1S/C25H14Br4/c26-23(27)11-9-17-18-10-12-24(28,29)14-22(18)25(21(17)13-23)19-7-3-1-5-15(19)16-6-2-4-8-20(16)25/h1-14H

InChI Key

IIONJHZOGUNXON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=CC(C=CC5=C6C4=CC(C=C6)(Br)Br)(Br)Br

Origin of Product

United States

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